(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
®-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a chloro-acetyl group, and a benzyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Chloro-acetyl Group: The chloro-acetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzyl Ester Moiety: The final step involves esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
®-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, ®-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Medicine
In medicinal chemistry, ®-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester and its derivatives are investigated for their potential therapeutic effects. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for treatment.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of ®-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The chloro-acetyl group may act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pyrrolidine ring and benzyl ester moiety may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-3-[(2-Bromo-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- ®-3-[(2-Iodo-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- ®-3-[(2-Fluoro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Uniqueness
®-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of the chloro-acetyl group, which imparts specific reactivity and biological activity. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity patterns and biological effects, making it a distinct compound in its class.
Properties
IUPAC Name |
benzyl (3R)-3-[(2-chloroacetyl)-ethylamino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-2-19(15(20)10-17)14-8-9-18(11-14)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAQBTSRUNSGID-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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